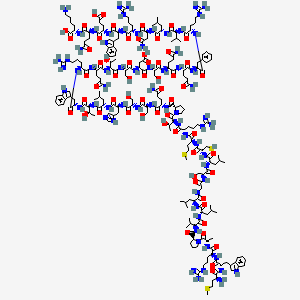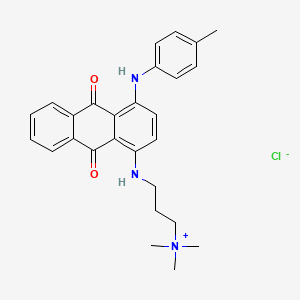
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, a p-tolyl group, and a trimethylammonium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the p-tolyl group and the trimethylammonium chloride moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,10-dioxoanthracene: Shares the anthracene core but lacks the p-tolyl and trimethylammonium chloride groups.
4-((p-Tolyl)amino)-1-anthryl: Contains the p-tolyl group but lacks the trimethylammonium chloride moiety.
Trimethylammonium chloride derivatives: Compounds with similar quaternary ammonium structures but different aromatic cores.
Uniqueness
3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
84989-51-5 |
|---|---|
Fórmula molecular |
C27H30ClN3O2 |
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
trimethyl-[3-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-18-10-12-19(13-11-18)29-23-15-14-22(28-16-7-17-30(2,3)4)24-25(23)27(32)21-9-6-5-8-20(21)26(24)31;/h5-6,8-15H,7,16-17H2,1-4H3,(H-,28,29,31,32);1H |
Clave InChI |
VOWRXKAOVXMRLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


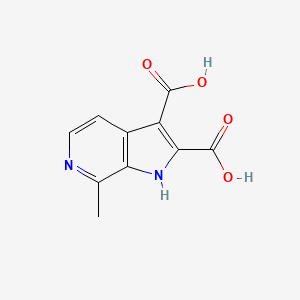


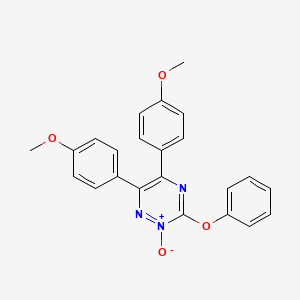


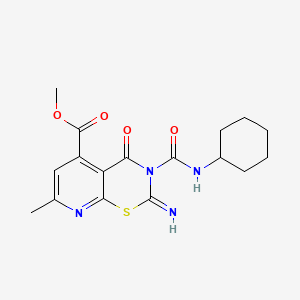
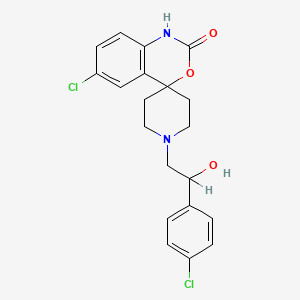

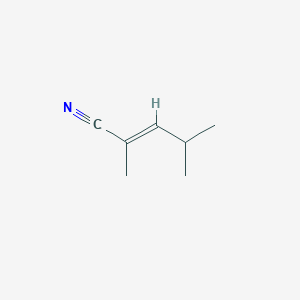
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)


